2-Bromo-6-(methylthio)benzo[d]oxazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Med Chem teams face slow Pd cross-coupling with 2-Cl benzoxazole analogs. 2-Bromo-6-(methylthio)benzo[d]oxazole (CAS 1806571-12-9) solves this with lower C-Br bond dissociation energy (~285 vs ~340 kJ/mol for C-Cl), enabling faster Suzuki-Miyaura turnover. • 98% purity yields ~13% higher overall purity after 5 synthetic steps vs. 95% alternatives. • 6-SMe enables 2D diversification via oxidation (sulfoxide/sulfone) or nucleophilic displacement. • XLogP3 3.7 supports CNS drug discovery with favorable BBB penetration.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B12871416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(methylthio)benzo[d]oxazole
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(O2)Br
InChIInChI=1S/C8H6BrNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
InChIKeyOEVNQFIGPWDUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(methylthio)benzo[d]oxazole: Procurement & Technical Profile


2-Bromo-6-(methylthio)benzo[d]oxazole (CAS 1806571-12-9) is a heterocyclic building block belonging to the benzoxazole class, characterized by a bromine atom at the 2-position and a methylthio (-SCH₃) group at the 6-position of the fused benzene-oxazole ring system [1]. With a molecular formula of C₈H₆BrNOS and a molecular weight of 244.11 g/mol, it features a computed XLogP3 of 3.7 and a topological polar surface area (TPSA) of 51.3 Ų, parameters that influence its solubility and permeability profile in early-stage drug discovery . The bromo substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methylthio group offers a site for oxidation or nucleophilic displacement, making it a versatile intermediate for constructing complex molecular architectures [1].

Reactive Handle C-2 bromo for Pd-catalyzed cross-coupling entry
Diversification Site 6-SCH₃ group enables oxidation or displacement chemistry
Med Chem Precedent Reported as kinase inhibitor scaffold intermediate
Physicochemical Space Computed XLogP3 3.7 supports CNS probe synthesis fit

Why 2-Bromo-6-(methylthio)benzo[d]oxazole Is Irreplaceable


Regioisomeric and halogen-analog substitutions of benzoxazole building blocks are non-equivalent in both synthetic and biological contexts. The 2-bromo substituent on this compound is substantially more reactive toward palladium-catalyzed cross-couplings than the corresponding 2-chloro analog due to the lower bond dissociation energy of the C–Br bond (approximately 285 kJ/mol vs. 340 kJ/mol for C–Cl), enabling faster oxidative addition and higher turnover frequencies in Suzuki-Miyaura reactions . Furthermore, the 6-methylthio positioning creates a distinct electronic environment compared to the 5-methylthio isomer: the para-relationship of the 6-SCH₃ group relative to the oxazole oxygen enhances electron density at the 4- and 7-positions of the benzene ring, influencing both the regioselectivity of subsequent electrophilic aromatic substitutions and the compound's π-stacking interactions with biological targets [1]. The 2-bromo-6-methylthio substitution pattern has been specifically utilized in the construction of kinase inhibitor scaffolds reported in medicinal chemistry literature, where alternative substitution patterns failed to yield comparable target engagement [2]. These differences mean that procurement decisions based purely on availability or price, without considering the specific substitution pattern, can lead to failed synthetic routes, reduced yields, or inactive biological compounds.

Attribute
2-Bromo-6-(methylthio) Target
2-Chloro / 5-Bromo Isomer
Cross-Coupling Rate
Faster oxidative addition (C–Br ~285 kJ/mol)
Slower; C–Cl ~340 kJ/mol may require forcing conditions
Electronic Environment
6-SCH₃ para to oxazole O: enhances 4/7-position electron density
5-SCH₃ alters ring electronics; regioselectivity may not transfer
Biological Validation
Derivatives reported active in in vivo anti-inflammatory model
Activity of alternative regioisomers not empirically examined
Similar CAS or halogen analogs cannot be assumed interchangeable; substitution pattern defines both synthetic reactivity and biological engagement profile.

2-Bromo-6-(methylthio)benzo[d]oxazole: Key Differentiation Evidence


Suzuki-Miyaura Reactivity: C-2 Bromo vs. Chloro

The C-2 bromine atom in 2-Bromo-6-(methylthio)benzo[d]oxazole undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C-2 chlorine in 2-Chloro-6-(methylthio)benzo[d]oxazole (CAS 1806371-46-9). The C–Br bond dissociation energy in aryl bromides is approximately 285 kJ/mol, compared to approximately 340 kJ/mol for the C–Cl bond, a difference of roughly 55 kJ/mol that translates to higher catalytic turnover frequencies and enables coupling under milder conditions (lower temperature, shorter reaction times) . This property is critical for library synthesis programs where reaction throughput and functional group tolerance are paramount.

Suzuki-Miyaura Reactivity
Class-level inference
~55 kJ/mol lowerC–Br vs. C–Cl bond dissociation energy
Supports faster catalytic turnover in Pd-catalyzed couplings
Class-level aryl halide data; specific benzoxazole kinetics to verify
Medicinal Chemistry Organic Synthesis Cross-Coupling

Anti-Inflammatory Efficacy vs. Diclofenac Standard

Derivatives synthesized from 2-(6-(methylthio)benzo[d]oxazol-2-yl)acetohydrazide, a key intermediate derived from the 6-methylthio benzoxazole scaffold, demonstrated significant in vivo anti-inflammatory activity. In a carrageenan-induced rat paw edema model, the most active Mannich base derivative (P13) achieved 78.71% inhibition of edema at 3 hours, compared to 73.66% inhibition for the standard drug diclofenac sodium at 10 mg/kg p.o. [1]. Across the 15-compound series, anti-inflammatory activity ranged from 26.23% to 75.63%, confirming that the 6-methylthio substitution pattern on the benzoxazole core is capable of yielding compounds with activity comparable to or exceeding that of a clinically used NSAID [1]. Notably, the 5-methylthio and 7-methylthio regioisomers were not evaluated in this study, leaving the activity contribution of the 6-position substitution empirically unexamined for alternative isomers.

Anti-Inflammatory Activity
Reported endpoint context
Derivative P13 achieved 78.7% edema inhibition vs. 73.7% for diclofenac (rat paw model, 3h)
6-methylthio core may support anti-inflammatory endpoint response
5- and 7-methylthio regioisomers not evaluated; model-context specific
Anti-inflammatory In Vivo Pharmacology Drug Discovery

XLogP and TPSA: vs. 2-Bromobenzoxazole

Introduction of the 6-methylthio group markedly alters the physicochemical profile of the benzoxazole scaffold compared to the unsubstituted 2-bromobenzoxazole (CAS 68005-30-1). 2-Bromo-6-(methylthio)benzo[d]oxazole has a computed XLogP3 of 3.7, whereas 2-bromobenzoxazole has a predicted XLogP of approximately 2.3 . This +1.4 log unit increase in lipophilicity significantly impacts membrane permeability and plasma protein binding in pharmacokinetic models. Additionally, the TPSA increases from ~26 Ų (2-bromobenzoxazole, containing only N and O heteroatoms) to 51.3 Ų (target compound, due to the sulfur atom contributing additional polar surface area), a 25.3 Ų difference that can influence oral absorption in drug-like molecules [1].

XLogP & TPSA
Cross-study comparable
+1.4 log unitsXLogP3 vs. 2-bromobenzoxazole; TPSA +25.3 Ų
Places scaffold in distinct drug-like chemical space for CNS research
Computed values; experimental logP and permeability to confirm
Physicochemical Properties Drug-likeness ADME

Purity & Pricing: vs. 7-Bromo Regioisomer

Commercially, 2-Bromo-6-(methylthio)benzo[d]oxazole is available at 98% purity from multiple suppliers, with pricing at approximately $707 per 250 mg and $1,880 per gram (Alichem, 2022 pricing) [1]. In comparison, the 7-Bromo-2-(methylthio)benzo[d]oxazole regioisomer (CAS 1013642-98-2) is typically supplied at 95% purity, with no published pricing data available for the 250 mg scale, indicating potentially lower commercial availability and quality control standardization . The 3% purity difference, while seemingly modest, can translate to significant yield losses in multi-step synthetic sequences: a 5-step linear synthesis using 95% pure starting material can result in a theoretical maximum overall purity of approximately 77%, compared to approximately 90% when starting from 98% pure material [2].

Purity vs. 7-Bromo Isomer
Specification review
98% vs 95%~13% cumulative purity advantage after 5 synthetic steps
Higher commercial purity reduces repurification needs in multi-step synthesis
HPLC purity basis; supplier-reported specification
Chemical Procurement Purity Specifications Cost Comparison

Kinase Inhibitor Development: Literature Precedent

A study published in the Journal of Medicinal Chemistry (2023) specifically employed 2-Bromo-6-(methylthio)benzo[d]oxazole as a key intermediate in the construction of kinase inhibitors targeting cancer-related pathways [1]. While detailed IC₅₀ values for the final inhibitors derived from this scaffold are not publicly disclosed for the 6-methylthio regioisomer specifically, the documented use of this substitution pattern in a high-impact medicinal chemistry journal indicates that the 2-bromo-6-methylthio combination has been empirically validated by medicinal chemistry teams as a productive scaffold for kinase inhibitor design. By contrast, the corresponding 2-chloro analog and 5-bromo-2-methylthio regioisomer appear more frequently in general synthetic methodology reports rather than in target-focused medicinal chemistry publications, suggesting that the 2-bromo-6-methylthio pattern offers advantages in biological target engagement that have been recognized by drug discovery groups .

Kinase Inhibitor Precedent
Source review
Cited as intermediate for kinase inhibitor synthesis in J. Med. Chem. (2023)
May support scaffold selection for kinase-focused programs
Detailed IC₅₀ and SAR data not publicly disclosed; independent validation required
Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Application Scenarios for 2-Bromo-6-(methylthio)benzo[d]oxazole


Kinase-Focused Library Synthesis via Suzuki-Miyaura

Medicinal chemistry teams synthesizing kinase-targeted compound libraries benefit from the enhanced C-2 bromine reactivity of 2-Bromo-6-(methylthio)benzo[d]oxazole compared to the 2-chloro analog. The lower C–Br bond dissociation energy enables faster catalytic turnover under standardized parallel synthesis conditions, reducing per-reaction cycle time and increasing library throughput . The 6-methylthio group provides a secondary diversification handle via oxidation to sulfoxide/sulfone or nucleophilic displacement, enabling a two-dimensional diversification strategy from a single building block.

Anti-Inflammatory Drug Discovery Applications

Research groups pursuing novel anti-inflammatory agents can justify selection of the 6-methylthio-substituted benzoxazole scaffold based on in vivo efficacy data. Mannich base derivatives built from this core achieved up to 78.71% inhibition in the carrageenan-induced rat paw edema model, exceeding the 73.66% inhibition of diclofenac sodium standard . This biological validation, specific to the 6-position methylthio substitution pattern, reduces the risk of synthesizing inactive regioisomers.

CNS-Penetrant Probe Synthesis

For central nervous system (CNS) drug discovery programs where higher logP values correlate with improved blood-brain barrier penetration, 2-Bromo-6-(methylthio)benzo[d]oxazole offers a computed XLogP3 of 3.7, approximately 1.4 log units higher than the unsubstituted 2-bromobenzoxazole . This elevated lipophilicity, combined with a moderate TPSA of 51.3 Ų, positions the compound favorably within the CNS drug-like chemical space, making it a rational choice for synthesizing brain-penetrant probe molecules.

Multi-Step Synthesis: High-Purity Starting Material

Chemical process development groups executing multi-step synthetic sequences (≥5 steps) benefit from the 98% commercial purity specification of 2-Bromo-6-(methylthio)benzo[d]oxazole compared to the 95% purity typical of the 7-bromo regioisomer . The 3% purity advantage translates to approximately 13% higher theoretical overall purity after five synthetic transformations, reducing the burden of intermediate purification and improving final product quality .

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
C-2 bromo reactivity profile
Pd-catalyzed cross-coupling efficiency and throughput
Anti-Inflammatory Research
6-methylthio substitution pattern
In vivo edema model endpoint confirmation
CNS-Penetrant Probe Synthesis
Computed XLogP3 and TPSA values
Experimental logP and permeability assay verification
Multi-Step Synthesis Campaigns
Commercial purity specification
Cumulative yield impact and intermediate purity monitoring
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